REACTION_CXSMILES
|
CC(C)(OC([NH:7][NH:8][CH:9]1[CH2:14][CH2:13][N:12]([C:15]([O:17][CH2:18][CH:19]2[C:31]3[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=3[C:25]3[C:20]2=[CH:21][CH:22]=[CH:23][CH:24]=3)=[O:16])[CH2:11][CH2:10]1)=O)C.[ClH:33]>FC(F)(F)C(O)=O.C(OCC)(=O)C>[ClH:33].[CH:30]1[C:31]2[CH:19]([CH2:18][O:17][C:15]([N:12]3[CH2:13][CH2:14][CH:9]([NH:8][NH2:7])[CH2:10][CH2:11]3)=[O:16])[C:20]3[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=3)[C:26]=2[CH:27]=[CH:28][CH:29]=1 |f:4.5|
|
Name
|
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)(OC(=O)NNC1CCN(CC1)C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess trifluoroacetic acid was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 50 ml of water
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted thoroughly with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
CUSTOM
|
Details
|
After recrystallisation from anhydrous ethanol 6.2 g (33.3% of theory) of colourless crystals of melting point 160-162° C.
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
Cl.C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)N1CCC(CC1)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |